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Compound of Interest

Compound Name: Jasmolin I

Cat. No.: B029318 Get Quote

Foreword: The Imperative for Precision in Natural
Product Analysis
In the realm of natural products chemistry and drug development, the unambiguous

identification of active constituents is the bedrock upon which all subsequent research is built.

Jasmolin I, a key insecticidal ester within the pyrethrin family derived from Chrysanthemum

cinerariifolium, is a prime example.[1][2][3] Its potent biological activity necessitates precise

analytical characterization for quality control of biocidal formulations, toxicological assessment,

and exploration of its therapeutic potential. This guide provides a detailed, methodology-

focused exploration of the core spectroscopic techniques—Mass Spectrometry (MS) and

Nuclear Magnetic Resonance (NMR) spectroscopy—required for the confident identification of

Jasmolin I. We will move beyond mere data presentation to explain the causality behind

experimental choices, ensuring a robust and self-validating analytical workflow.

The Molecular Architecture of Jasmolin I
A comprehensive understanding of Jasmolin I's structure is a prerequisite for interpreting its

spectral data. Jasmolin I is an ester formed from chrysanthemic acid and jasmolone.[4] Key

structural features include a cyclopropane ring, a cyclopentenone core, multiple stereocenters,

and olefinic moieties.

Chemical Formula: C₂₁H₃₀O₃[5]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b029318?utm_src=pdf-interest
https://www.benchchem.com/product/b029318?utm_src=pdf-body
https://sitem.herts.ac.uk/aeru/bpdb/Reports/2532.htm
https://sitem.herts.ac.uk/aeru/vsdb/Reports/2532.htm
https://plantaanalytica.com/product/jasmolin-i/
https://www.benchchem.com/product/b029318?utm_src=pdf-body
https://www.benchchem.com/product/b029318?utm_src=pdf-body
https://www.benchchem.com/product/b029318?utm_src=pdf-body
https://www.benchchem.com/product/b029318?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Jasmolin-I
https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E11IV49HVI
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b029318?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Molecular Weight: 330.46 g/mol [5][6]

IUPAC Name: cis-[(1S)-2-methyl-4-oxo-3-[(Z)-pent-2-enyl]cyclopent-2-en-1-yl] (1R,3R)-2,2-

dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate[4]

The numbering scheme used throughout this guide for NMR assignments is presented in the

diagram below.

Caption: Numbering scheme for Jasmolin I.

Mass Spectrometry: Elucidating Molecular Weight
and Fragmentation
Mass spectrometry is the definitive first step in structural analysis, providing the molecular

weight and crucial fragmentation data that acts as a molecular fingerprint. Due to the thermal

instability of pyrethrins, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred

method over Gas Chromatography (GC-MS).[7][8]

Causality in Method Selection: LC-MS/MS with ESI
We select Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for its superior

sensitivity and selectivity.[9]

Chromatography (LC): Reversed-phase chromatography effectively separates the different

pyrethrin components present in a natural extract, ensuring that the mass spectrometer

analyzes a pure compound.

Ionization (Positive-Mode ESI): Positive-mode Electrospray Ionization (ESI) is chosen as it is

a soft ionization technique ideal for thermally labile molecules. It reliably generates

protonated molecular ions, [M+H]⁺, with minimal in-source fragmentation.[10][11]

Tandem Mass Spectrometry (MS/MS): By selecting the [M+H]⁺ ion and subjecting it to

Collision-Induced Dissociation (CID), we can generate a reproducible fragmentation pattern.

This transition from a specific precursor ion to a specific product ion (Multiple Reaction

Monitoring, MRM) is highly selective and provides structural confirmation while minimizing

background interference.[10]
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Expected Mass Spectrum and Fragmentation Pattern
For Jasmolin I (C₂₁H₃₀O₃), the expected monoisotopic mass is 330.22. The protonated

molecule [M+H]⁺ will therefore have an m/z of approximately 331.23.

The primary fragmentation event in the MS/MS of Jasmolin I is the cleavage of the ester bond,

which is the most labile part of the molecule. This cleavage yields two major diagnostic

fragment ions.

Precursor Ion ([M+H]⁺): m/z 331.4[10][12]

Product Ion 1 (m/z 163.2): This corresponds to the protonated jasmolone moiety (the

rethrolone part). The cleavage retains the charge on this fragment.[10][12]

Product Ion 2 (m/z 107): This fragment is often observed and is a secondary fragment

derived from the chrysanthemic acid portion of the molecule.[12]

Table 1: Key MS/MS Transitions for Jasmolin I Identification

Analyte Precursor Ion (m/z) Product Ion (m/z) Assignment

Jasmolin I 331.4 163.2 [Jasmolone+H]⁺

| | | 107.0 | Secondary fragment |

This specific precursor-to-product transition (331.4 → 163.2) is a highly reliable indicator for the

presence of Jasmolin I in an analytical sample.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy:
The Definitive Structural Blueprint
While MS provides the molecular formula and key fragments, NMR spectroscopy provides the

complete atomic-level connectivity, establishing the carbon-hydrogen framework and

confirming stereochemistry. High-field NMR (≥500 MHz) is recommended for resolving the

complex, often overlapping signals in the spectrum of Jasmolin I.
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Experimental Protocol: A Multi-dimensional Approach
A single proton spectrum is insufficient for a molecule of this complexity. A suite of experiments

is required for unequivocal assignment.

Solvent: Deuterated chloroform (CDCl₃) is the standard solvent as it effectively solubilizes

the nonpolar pyrethrin molecule.

1D Experiments:

¹H NMR: Provides information on the chemical environment, number, and connectivity of

protons.

¹³C NMR: Shows the number and type of carbon atoms (e.g., C, CH, CH₂, CH₃ via DEPT).

2D Experiments:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other

(typically separated by 2-3 bonds), revealing spin systems like the pentenyl side chain.

HSQC/HMQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal

directly to the carbon atom it is attached to.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical

experiment. It shows correlations between protons and carbons over longer ranges (2-4

bonds), allowing for the connection of different molecular fragments, for instance, across

the ester linkage and quaternary carbons.

Spectral Interpretation: Assigning the Structure
The following tables present representative ¹H and ¹³C NMR data for Jasmolin I, based on its

known structure and published data for closely related pyrethrins.

Table 2: Representative ¹H NMR Data for Jasmolin I (in CDCl₃)
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Position δ (ppm) Multiplicity J (Hz) Assignment

3-H ~2.05 dd 8.0, 5.5
Cyclopropane
CH

10-H ~4.95 d 8.0 Vinylic CH

8/9-CH₃ ~1.15 / ~1.25 s -
Gem-dimethyl on

cyclopropane

11/12-CH₃ ~1.70 / ~1.75 s - Vinylic methyls

1'-H ~5.60 d 8.0 Ester methine

5'-H₂ ~2.20, ~2.80 m - Allylic CH₂

6'-CH₃ ~2.10 s - Vinylic methyl

7'-H₂ ~2.95 d 7.0 Allylic CH₂

8'-H / 9'-H ~5.40 m - Vinylic CH=CH

10'-H₂ ~2.00 m - Alkyl CH₂

| 11'-CH₃ | ~0.95 | t | 7.5 | Terminal methyl |

Table 3: Representative ¹³C NMR Data for Jasmolin I (in CDCl₃)
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Position δ (ppm) Assignment

1 (C=O) ~173.0 Ester Carbonyl

2 ~29.0 Quaternary Cyclopropane C

3 ~32.0 Cyclopropane CH

8/9 ~20.0 / ~28.5 Gem-dimethyl

10 ~128.0 Vinylic CH

C(11/12) ~135.0 Quaternary Vinylic C

11/12 ~18.5 / ~25.5 Vinylic Methyls

1' ~81.5 Ester Methine

2' ~165.0 Quaternary Vinylic C

3' ~138.0 Quaternary Vinylic C

4' (C=O) ~205.0 Ketone Carbonyl

5' ~38.0 Allylic CH₂

6' ~15.0 Vinylic Methyl

7' ~28.0 Allylic CH₂

8' / 9' ~125.0 / ~132.0 Vinylic CH=CH

10' ~20.5 Alkyl CH₂

| 11' | ~14.0 | Terminal Methyl |

The Power of HMBC: Connecting the Pieces
The HMBC spectrum provides the ultimate confirmation by linking the two major fragments—

the chrysanthemic acid and jasmolone moieties—across the ester linkage.
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Caption: Key HMBC correlations confirming Jasmolin I structure.

Crucial H-1' → C-1 Correlation: The proton at the 1' position on the jasmolone ring shows a

correlation to the ester carbonyl carbon (C-1) of the chrysanthemic acid moiety. This three-

bond correlation is unambiguous proof of the ester linkage between the two specific

subunits.

Intra-moiety Correlations: Other key correlations, such as from the methyl protons (H-6') to

the vinylic carbons (C-1' and C-2') and from the cyclopropane protons to the gem-dimethyl

carbons, confirm the internal structure of each half of the molecule.

Integrated Analytical Workflow
The identification of Jasmolin I is not a linear process but a synergistic one, where MS and

NMR data are used in concert to build a case for the structure.
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Caption: Integrated workflow for Jasmolin I identification.

Conclusion
The structural elucidation of Jasmolin I is a clear demonstration of the power of modern

analytical chemistry. Mass spectrometry provides a rapid and accurate determination of

molecular weight and key structural fragments, with the LC-MS/MS transition of m/z 331.4 →

163.2 serving as a highly specific diagnostic marker. This is complemented and definitively
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confirmed by a suite of NMR experiments, where 2D correlations, especially HMBC, provide an

unassailable map of atomic connectivity. By following this integrated workflow, researchers can

achieve a self-validating and trustworthy identification of Jasmolin I, ensuring the scientific

integrity of any downstream applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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